5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Description
This compound features a benzamide core substituted with bromo and three methyl groups at positions 2, 3, and 2. The amide nitrogen is linked to a 2,2,6,6-tetramethylpiperidin-4-yl group, a sterically hindered tertiary amine. The bromo substituent introduces electron-withdrawing effects, while the methyl groups enhance lipophilicity. The bulky piperidine moiety likely influences solubility, metabolic stability, and molecular interactions such as hydrogen bonding or steric shielding .
Properties
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O/c1-11-12(2)15(8-16(20)13(11)3)17(23)21-14-9-18(4,5)22-19(6,7)10-14/h8,14,22H,9-10H2,1-7H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUDUYHROOHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps. One common method includes the bromination of 2,3,4-trimethylbenzoic acid followed by the formation of the benzamide derivative through an amide coupling reaction with 2,2,6,6-tetramethylpiperidine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and optimized reaction conditions ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects: Halogens and Methyl Groups
Compound 35 (4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) and Compound 36 (3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide) ():
- Core Structure : Both are benzamides but lack the trimethyl substitution on the aromatic ring.
- Halogenation : Compound 35 has bromo and fluoro groups at positions 4 and 3, respectively, while Compound 36 has bromo at position 3 and fluoro at position 3.
- Amine Group : A 6-methylpyridin-2-yl group replaces the bulky tetramethylpiperidine in the target compound.
- Implications: The pyridinyl group (in 35 and 36) may engage in π-π stacking or hydrogen bonding via the pyridine nitrogen, whereas the tetramethylpiperidine in the target compound contributes to steric hindrance and basicity.
Role of Bulky Amine Moieties
- Core Structure : A naphthalimide core vs. the benzamide in the target compound.
- Amine Groups : Both compounds incorporate 2,2,6,6-tetramethylpiperidin-4-yl groups.
- Structural Insights: The crystal structure of bis-TMP naphthalimide reveals N–H···O hydrogen bonding and restricted π-stacking due to steric hindrance from the tetramethylpiperidine groups . Similar steric effects in the target compound may limit aggregation or intermolecular interactions, improving solubility in nonpolar environments.
Electronic and Steric Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling protocols similar to Compounds 35 and 36 , but the bulky piperidine group may require optimized conditions (e.g., high-temperature or polar aprotic solvents) to overcome steric challenges.
- The bromo and trimethyl groups in the target may enhance hydrophobic interactions in biological targets compared to the fluoro-substituted analogs .
- Material Science Applications : The bis-TMP naphthalimide’s fluorescence properties imply that the tetramethylpiperidine group could stabilize excited states in the target compound, though its benzamide core may limit conjugation compared to naphthalimide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
